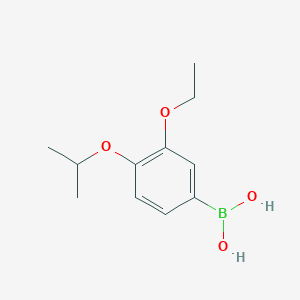
(3-ethoxy-4-isopropoxyphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-ethoxy-4-isopropoxyphenyl)boronic acid is an organic compound with the molecular formula C11H17BO4. It is a boronic acid derivative, which means it contains a boron atom bonded to a carbon atom and two hydroxyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling .
准备方法
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including (3-ethoxy-4-isopropoxyphenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production of boronic acids often involves the use of borate esters as intermediates. These esters are synthesized by dehydrating boric acid with alcohols. The resulting boronic esters are then hydrolyzed to yield the desired boronic acid .
化学反应分析
Types of Reactions
(3-ethoxy-4-isopropoxyphenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert boronic acids to boranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: The Suzuki-Miyaura coupling typically uses palladium catalysts and bases like potassium carbonate (K2CO3) under mild conditions.
Major Products
Oxidation: Boronic esters or anhydrides.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
科学研究应用
(3-ethoxy-4-isopropoxyphenyl)boronic acid has several applications in scientific research:
作用机制
The mechanism of action of (3-ethoxy-4-isopropoxyphenyl)boronic acid in reactions like the Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a Pd-C bond.
Transmetalation: The boronic acid transfers its organic group to the palladium, forming a new Pd-C bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the final carbon-carbon bond and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
3-Methoxyphenylboronic acid: Similar structure but with a methoxy group instead of an ethoxy group.
4-Formylphenylboronic acid: Contains a formyl group instead of an isopropoxy group.
Uniqueness
(3-ethoxy-4-isopropoxyphenyl)boronic acid is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of both ethoxy and isopropoxy groups can provide distinct steric and electronic effects compared to other boronic acids .
属性
CAS 编号 |
900174-06-3 |
|---|---|
分子式 |
C11H17BO4 |
分子量 |
224.06 g/mol |
IUPAC 名称 |
(3-ethoxy-4-propan-2-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C11H17BO4/c1-4-15-11-7-9(12(13)14)5-6-10(11)16-8(2)3/h5-8,13-14H,4H2,1-3H3 |
InChI 键 |
XRMXNOYAZMUWMJ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)OC(C)C)OCC)(O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















